molecular formula C13H11NO4 B1623684 [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate CAS No. 41888-66-8

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

Cat. No.: B1623684
CAS No.: 41888-66-8
M. Wt: 245.23 g/mol
InChI Key: GCJMLLDOGOSRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(E)-(2-Methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate (CAS# 41888-66-8) is a high-value chemical intermediate with significant potential in pharmacological and cosmetic research. This compound, with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol, is characterized by its well-defined crystalline structure . Its structural framework, which includes an intramolecular C-H⋯N interaction that helps establish its molecular conformation, makes it a subject of interest in medicinal chemistry . This compound serves as a crucial building block in organic and medicinal synthesis. Research indicates its relevance as a key intermediate for developing novel compounds with skin-whitening and antioxidant properties . Its mechanism of action appears to involve the suppression of tyrosinase activity, which is critical in melanin biosynthesis, and the activation of Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα and PPARγ . These pathways make it a promising candidate for research into topical applications aimed at managing skin hyperpigmentation and preventing skin aging. Furthermore, the PPAR-activating properties extend its research utility to metabolic studies, including investigations related to obesity, cardiovascular diseases, and other metabolic disorders . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

41888-66-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

[3-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-7H,1-2H3

InChI Key

GCJMLLDOGOSRFL-UHFFFAOYSA-N

SMILES

CC1=NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1

Isomeric SMILES

CC1=N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate typically involves the condensation of 2-methyl-5-oxo-1,3-oxazole-4-carbaldehyde with phenyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Compound B : 4-[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl)phenyl acetate
  • Key differences :
    • Z-configuration : The exocyclic double bond adopts a Z geometry, positioning substituents on the same side. This results in a planar molecular conformation, contrasting with the U-shape of Compound A .
    • Phenyl substitution : A phenyl group replaces the methyl group at the oxazole 2-position, enhancing π-π stacking interactions.
  • Impact :
    • The planar structure of Compound B facilitates stronger π-π interactions, leading to denser crystal packing.
    • Biological activity: The phenyl group may enhance binding to hydrophobic enzyme pockets, making Compound B more potent in antimicrobial assays .
Compound C : 6,8-Dibromo-3-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]chromon-7-yl acetate
  • Key differences :
    • Bromine substituents : Bromine atoms at the 6- and 8-positions on the chromone ring increase molecular weight (347.94 g/mol) and polarizability .
    • Chromone core : Replaces the phenyl acetate with a chromone system, introducing conjugated carbonyl groups.
  • Impact: Enhanced reactivity in electrophilic substitution due to bromine’s electron-withdrawing effects. Potential for fluorescence-based applications due to the chromone moiety .

Heterocyclic Core Modifications

Compound D : 4-[(E)-(2-(4-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
  • Key differences :
    • Thiazolo-triazole system : Replaces the oxazole with a fused thiazolo-triazole ring, introducing sulfur and nitrogen heteroatoms .
  • Impact: Increased electron density and redox activity due to sulfur’s polarizability. Potential for broader biological activity, including antiviral properties .

Stereochemical and Conformational Variations

Compound E : 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate
  • Key differences :
    • Z-configuration : Unlike Compound A’s E-geometry, the Z-isomer allows for intramolecular hydrogen bonding between the oxazole’s carbonyl and the acetate group .
  • Impact :
    • Altered solubility and melting points due to tighter crystal packing.
    • Reduced bioavailability compared to Compound A in pharmacokinetic studies .

Structural and Functional Data Table

Compound Substituents Configuration Key Interactions Biological Activity Reference
A 2-methyl, E-configuration E (C=O)⋯π, C–H···O Medical intermediate
B 2-phenyl, Z-configuration Z π-π stacking, C–H···N Antimicrobial
C 6,8-dibromo, chromone - Br···O halogen bonding Fluorescence probes
D Thiazolo-triazole core E S···π, N–H···O Antiviral (hypothesized)
E 2-phenyl, Z-configuration Z Intramolecular H-bonding Lower bioavailability

Key Research Findings

Crystal Packing : Compound A’s (C=O)⋯π interactions (3.37 Å) are weaker than Compound B’s π-π interactions (3.10 Å), leading to differences in mechanical stability .

Bioactivity : The methyl group in Compound A reduces steric hindrance compared to phenyl-substituted analogues, enhancing its suitability as a synthetic intermediate .

Stereochemical Effects : The E-configuration in Compound A prevents intramolecular H-bonding, increasing conformational flexibility relative to Z-isomers .

Biological Activity

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Basic Information

PropertyDetails
CAS Number 41888-66-8
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name [3-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Structure Chemical Structure

Synthesis

The synthesis typically involves the condensation of 2-methyl-5-oxo-1,3-oxazole-4-carbaldehyde with phenyl acetate under basic conditions. This process can be optimized for industrial applications using continuous flow reactors to improve yield and purity.

The biological activity of this compound is attributed to its structural components:

  • Oxazole Ring : Interacts with various enzymes and receptors, potentially modulating their activity.
  • Acetate Group : Enhances solubility and bioavailability, which may improve therapeutic efficacy.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit antimicrobial activity. A study evaluated several oxazolone derivatives for their ability to inhibit human acetylcholinesterase (hAChE), which is crucial for cognitive function. The results showed varying degrees of inhibition, suggesting potential for cognitive enhancement in diseases like Alzheimer's .

Anticancer Activity

Preliminary studies have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways that promote cell death .

Case Studies

  • Study on Inhibition of hAChE :
    • Compounds similar to this compound were tested for hAChE inhibition.
    • Results indicated a significant percentage of inhibition at concentrations up to 300 µM, with some derivatives showing up to 75% inhibition .
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines.
    • The mechanism involved modulation of apoptotic pathways and cell cycle arrest at specific phases .

Q & A

Q. What are the optimal synthetic routes for [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions, similar to methods used for structurally related oxazole derivatives. For instance, refluxing a mixture of 2-methyl-5-oxo-1,3-oxazol-4-ylidene precursors with sodium acetate in acetic acid (3–5 hours) promotes imine formation and subsequent cyclization . Temperature control (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to oxazolone) are critical for minimizing side reactions. Purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products with >90% purity .

Q. How is the crystal structure of this compound characterized, and what are the key geometric parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
  • Dihedral angles : Between the oxazolone ring and phenyl acetate group (e.g., 15–25° deviations), influencing conjugation .
  • Bond lengths : C=O bonds in the oxazolone moiety (~1.21 Å) and C–C bonds in the methylidene bridge (~1.45 Å) .
  • R factors : Acceptable refinement values (e.g., R<0.05R < 0.05) ensure structural accuracy . Hydrogen atoms are typically constrained using SHELXL .

Q. What purification and analytical techniques ensure high-purity yields for this compound?

  • Methodological Answer :
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to separate isomers .
  • Spectroscopy : Confirm purity via 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS (m/z ~315.3 for [M+H]+) .
  • Thermal analysis : Differential scanning calorimetry (DSC) detects melting points (~180–190°C) and thermal stability .

Advanced Research Questions

Q. How do substituent variations on the oxazolone ring affect electronic properties and reactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., nitro, chloro) reduce electron density on the methylidene bridge, as shown by DFT calculations (B3LYP/6-31G* level), lowering HOMO-LUMO gaps by 0.3–0.5 eV .
  • Experimental validation : UV-Vis spectroscopy reveals redshifted absorbance (λ_max ~350 nm) for electron-deficient derivatives, correlating with increased electrophilicity .

Q. What computational approaches predict intermolecular interactions or binding affinities of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with oxazolone-binding pockets). Grid parameters: 25 ų box centered on active sites .
  • MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .

Q. How can environmental fate studies assess its ecological persistence and toxicity?

  • Methodological Answer :
  • Degradation pathways : Hydrolysis studies (pH 5–9 buffers, 25–50°C) quantify half-lives. LC-MS/MS identifies breakdown products like phenolic derivatives .
  • Ecotoxicology : Daphnia magna assays determine EC50 values (e.g., 48-hour exposure, EC50 ~10 mg/L). Compare with OECD guidelines for risk classification .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolone derivatives?

  • Methodological Answer :
  • Meta-analysis : Use PRISMA guidelines to evaluate literature on analogous compounds. Confounding factors include solvent polarity (e.g., DMSO vs. water) and assay protocols (e.g., MTT vs. resazurin) .
  • Dose-response validation : Reproduce studies with standardized IC50 protocols (72-hour incubations, triplicate replicates) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.